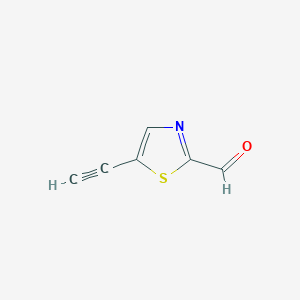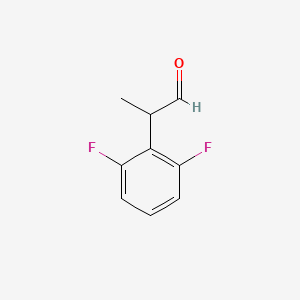
2-(2,6-Difluorophenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Difluorophenyl)propanal is an organic compound with the molecular formula C9H8F2O. It is characterized by the presence of a difluorophenyl group attached to a propanal moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the Friedel-Crafts acylation reaction, where 2,6-difluorobenzoyl chloride reacts with propanal in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of 2-(2,6-Difluorophenyl)propanal may involve large-scale Friedel-Crafts acylation processes, optimized for high yield and purity. The reaction conditions, including temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using reagents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(2,6-Difluorophenyl)propanoic acid.
Reduction: 2-(2,6-Difluorophenyl)propanol.
Substitution: Various substituted difluorophenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-(2,6-Difluorophenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)propanal involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes through its aldehyde group, forming covalent bonds with nucleophilic residues in the active site. This interaction can inhibit enzyme activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzaldehyde: Similar structure but lacks the propanal moiety.
2,6-Difluorophenylacetic acid: Contains a carboxylic acid group instead of an aldehyde.
2,6-Difluorophenol: Contains a hydroxyl group instead of an aldehyde.
Uniqueness
2-(2,6-Difluorophenyl)propanal is unique due to the presence of both the difluorophenyl group and the propanal moiety. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C9H8F2O |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)propanal |
InChI |
InChI=1S/C9H8F2O/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-6H,1H3 |
InChI Key |
QDRJMJHCIFQJPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=C(C=CC=C1F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate](/img/structure/B13592792.png)
![2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylicacidhydrochloride](/img/structure/B13592794.png)
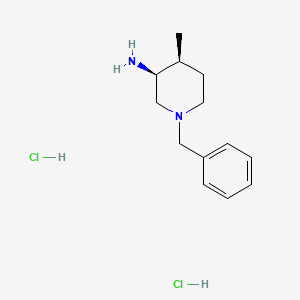
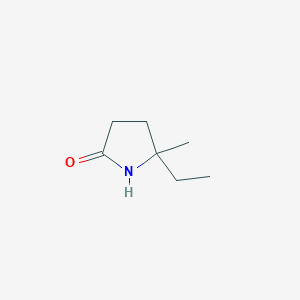

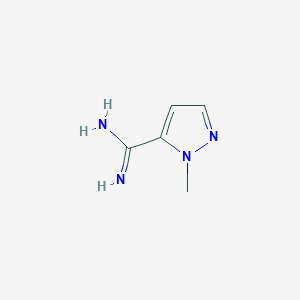
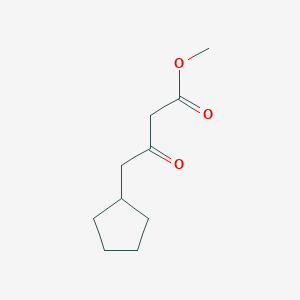
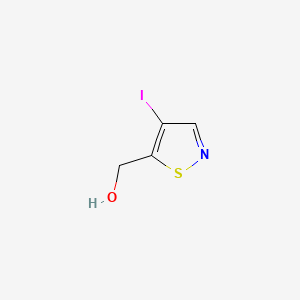
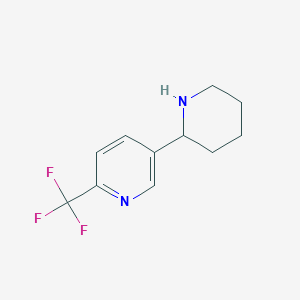
![3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoicacid](/img/structure/B13592855.png)
![4-[2-[(Aminooxy)methyl]phenyl]morpholine](/img/structure/B13592856.png)

